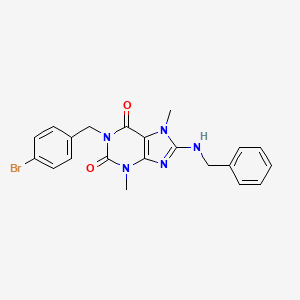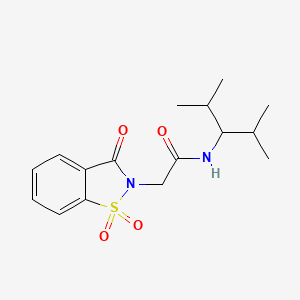
8-(benzylamino)-1-(4-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a bromophenylmethyl group, and a tetrahydropurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Tetrahydropurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.
Introduction of the Benzylamino Group: This is achieved through nucleophilic substitution reactions where a benzylamine is introduced to the purine core.
Attachment of the Bromophenylmethyl Group: This step involves the use of bromophenylmethyl halides in a substitution reaction to attach the bromophenylmethyl group to the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the bromophenylmethyl group, potentially leading to the removal of the bromine atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Formation of benzylamine oxides.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of purine-related enzymes.
Receptor Binding: It may interact with specific biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to enzyme active sites, while the bromophenylmethyl group can enhance interactions with hydrophobic pockets in receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
8-(BENZYLAMINO)-1-METHYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromophenylmethyl group.
8-(AMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the benzyl group.
Uniqueness
The presence of both the benzylamino and bromophenylmethyl groups in 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties, making it distinct from its analogs
Propiedades
Fórmula molecular |
C21H20BrN5O2 |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
8-(benzylamino)-1-[(4-bromophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20BrN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24) |
Clave InChI |
HOVOSQGINWPYJW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[3-(dimethylamino)propyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11576833.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11576837.png)
![2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B11576850.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11576865.png)
![methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576873.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576883.png)
![1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium](/img/structure/B11576890.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11576895.png)
![1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11576905.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11576909.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11576915.png)
![(3E)-3-[(1-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576923.png)
![[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11576924.png)
